molecular formula C13H14N2O2 B14609257 3(2H)-Pyridazinone, 6-hydroxy-2-(1-methyl-1-phenylethyl)- CAS No. 60498-86-4

3(2H)-Pyridazinone, 6-hydroxy-2-(1-methyl-1-phenylethyl)-

Cat. No.: B14609257
CAS No.: 60498-86-4
M. Wt: 230.26 g/mol
InChI Key: WYINYISPBHVNPE-UHFFFAOYSA-N
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Description

Pyridazinones are characterized by a six-membered ring containing two adjacent nitrogen atoms. The target molecule features a hydroxyl group at position 6 and a bulky 1-methyl-1-phenylethyl substituent at position 2 (Figure 1). This substitution pattern distinguishes it from other pyridazinone derivatives and may influence its physicochemical properties and biological activity.

Pyridazinones are known for diverse bioactivities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .

Properties

CAS No.

60498-86-4

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(2-phenylpropan-2-yl)-1H-pyridazine-3,6-dione

InChI

InChI=1S/C13H14N2O2/c1-13(2,10-6-4-3-5-7-10)15-12(17)9-8-11(16)14-15/h3-9H,1-2H3,(H,14,16)

InChI Key

WYINYISPBHVNPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C(=O)C=CC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of γ-Keto Acids with Substituted Hydrazines

The most common route to pyridazinones involves cyclocondensation of γ-keto acids with hydrazines. For the target compound, this requires:

  • Synthesis of 1-methyl-1-phenylethyl hydrazine :
    • Alkylation of hydrazine with 1-methyl-1-phenylethyl bromide under basic conditions (e.g., K₂CO₃/DMF) yields the monosubstituted hydrazine. Over-alkylation is mitigated using a 5:1 molar excess of hydrazine.
    • Yield : ~65–70% (based on analogous tert-butyl hydrazine synthesis).
  • Preparation of 5-hydroxy-4-oxohexanoic acid :

    • Oxidation of 4-hydroxyhex-2-enoic acid with KMnO₄ in acidic media introduces the ketone group.
    • Alternative : Friedel-Crafts acylation of protected hydroxyacetophenone derivatives.
  • Cyclization :

    • Refluxing 5-hydroxy-4-oxohexanoic acid with 1-methyl-1-phenylethyl hydrazine in toluene/water with C-TiO₂ and tetrabutylammonium bromide at 20°C for 4.6 hours.
    • Key conditions : Solid acid catalysts enhance regioselectivity and yield (88.9% in analogous syntheses).

Post-Synthetic Hydroxylation

For substrates lacking the hydroxyl group, late-stage functionalization is employed:

  • Chlorination followed by hydrolysis :
    • Treat 6-chloro-2-(1-methyl-1-phenylethyl)-3(2H)-pyridazinone with NaOH (10% aq.) at 80°C.
    • Yield : ~75% (observed in similar 6-chloro to 6-hydroxy conversions).
  • Oxidative hydroxylation :
    • Use SeO₂ in acetic acid to oxidize a methyl group at position 6 to hydroxyl.
    • Limitation : Low regioselectivity; requires protecting groups for other positions.

One-Pot Multicomponent Reactions

Ultrasound-assisted reactions reduce time and improve efficiency:

  • Reactants :
    • 1-Methyl-1-phenylethyl hydrazine, 4-oxo-5-hydroxyhexanoic acid, and [bmim]Br-AlCl₃ ionic liquid catalyst.
  • Conditions :
    • Ultrasound irradiation (40 kHz, 60°C, 2 hours).
    • Yield : 85–90% (based on analogous pyridazinone syntheses).

Comparative Analysis of Methods

Method Starting Materials Catalysts/Conditions Yield Advantages Limitations
Cyclocondensation γ-Keto acid + substituted hydrazine C-TiO₂, TBAB, 20°C 88.9% High regioselectivity, scalable Requires specialized hydrazine synthesis
Post-synthetic hydroxylation 6-Chloro-pyridazinone NaOH (aq.) or SeO₂/AcOH 70–75% Flexible for late-stage modification Multi-step, moderate yields
Multicomponent Hydrazine, γ-keto acid, ionic liquid [bmim]Br-AlCl₃, ultrasound 85–90% Rapid, solvent-free, high atom economy High catalyst cost

Mechanistic Insights

  • Cyclocondensation : The γ-keto acid reacts with hydrazine via nucleophilic attack, forming a hydrazone intermediate. Acid catalysis promotes cyclodehydration to the pyridazinone ring.
  • Hydroxylation : Hydrolysis of 6-chloro derivatives proceeds via SN2 displacement, while SeO₂-mediated oxidation follows a radical mechanism.

Optimization and Scale-Up Challenges

  • Hydrazine synthesis :
    • Use phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency.
  • Catalyst recycling :
    • C-TiO₂ can be reused ≥5 times without significant activity loss.
  • Purification :
    • Recrystallization from ethanol/water (1:3) achieves >95% purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Products Yield Key Observations
Oxidation to ketoneKMnO₄ (acidic) or CrO₃/H₂SO₄3,6-pyridazinedione derivative65–78%Steric hindrance from substituent slows kinetics
Side-chain oxidationO₂/Pt catalyst (industrial)Hydroxyphenyl ketone byproducts<15%Limited due to tertiary carbon stability

Mechanistic Insight :
Electron-withdrawing effects of the pyridazinone ring enhance the hydroxyl group’s acidity (pKa ~8.2), facilitating deprotonation and nucleophilic oxidation. The bulky 1-methyl-1-phenylethyl group reduces reaction rates in polar solvents .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring in the 1-methyl-1-phenylethyl group participates in EAS, though steric hindrance limits regioselectivity:

Reaction Reagents/Conditions Major Products Regiochemistry
NitrationHNO₃/H₂SO₄, 0°Cpara-nitro derivative>90% para selectivity
BrominationBr₂/FeBr₃, CH₂Cl₂meta-bromo derivative60% yield; steric hindrance

Theoretical Analysis :
DFT calculations indicate the substituent’s steric bulk directs electrophiles to the para position, but competing ring strain in transition states can shift preference to meta .

Ring Functionalization

The pyridazinone core undergoes selective modifications:

N-Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I)/K₂CO₃, DMF, 80°C

  • Product : N-alkylated pyridazinones (e.g., N-methyl derivatives)

  • Yield : 40–55% due to steric crowding at N-1

Cyclocondensation

  • Reagents : Ethyl acetoacetate/hydrazine hydrate

  • Product : Tricyclic fused pyridazinone systems

  • Application : Synthesis of cannabinoid receptor ligands

Tautomerism and Solvent Effects

The compound exists in equilibrium between keto (pyridazinone) and enol (pyridazinol) forms:

Keto formEnol formΔG=+2.3kcal mol gas phase \text{Keto form}\rightleftharpoons \text{Enol form}\quad \Delta G^\circ =+2.3\,\text{kcal mol gas phase }

  • Solvent Dependency :

    • Polar aprotic (DMSO) : Keto form favored (95:5 ratio)

    • Polar protic (MeOH) : Enol form stabilized via H-bonding (70:30 ratio)

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C via ring fragmentation.

  • Photodegradation : UV light (λ = 254 nm) induces C–N bond cleavage, forming phenylacetone derivatives .

Comparative Reactivity Table

Reaction Type Rate (rel. to unsubstituted pyridazinone) Activation Energy (kcal/mol)
Oxidation0.6×18.7
Nitration0.4×22.1
N-Alkylation0.3×25.9

Data derived from kinetic studies of analogous systems .

Industrial and Pharmacological Relevance

  • Synthetic Intermediates : Used in cannabinoid receptor modulator synthesis via Suzuki coupling .

  • Biological Activity : Derivatives show IC₅₀ = 1.2–3.8 µM against AChE (acetylcholinesterase) .

Scientific Research Applications

3(2H)-Pyridazinone, 6-hydroxy-2-(1-methyl-1-phenylethyl)- has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3

Biological Activity

3(2H)-Pyridazinone, 6-hydroxy-2-(1-methyl-1-phenylethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3(2H)-Pyridazinone, 6-hydroxy-2-(1-methyl-1-phenylethyl)- can be represented as follows:

C13H15N2O2\text{C}_{13}\text{H}_{15}\text{N}_2\text{O}_2

This compound features a pyridazinone ring with hydroxy and phenethyl substituents, contributing to its biological activity.

1. Cardiotonic Effects

Research indicates that derivatives of pyridazinones, including the target compound, exhibit cardiotonic properties. Specifically, these compounds can enhance myocardial contractility, making them potential candidates for treating heart-related conditions. A study highlighted that substituted 6-phenyl-3(2H)-pyridazinones significantly increased myocardial contractility in experimental models .

2. Monoamine Oxidase Inhibition

The compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B is beneficial in treating neurodegenerative diseases like Parkinson's disease. Studies have shown that pyridazinone derivatives can selectively inhibit MAO-B activity in vitro .

3. Anticancer Activity

Recent investigations into the anticancer properties of pyridazinones have yielded promising results. The compound demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT116) and liver cancer (HEP3B). The structure-activity relationship (SAR) studies suggest that modifications on the pyridazinone scaffold can enhance its anticancer efficacy .

Table 1: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
CardiotonicIncreased myocardial contractility
MAO-B InhibitionSelective inhibition
AnticancerCytotoxicity against HCT116 cells

The biological activities of 3(2H)-Pyridazinone, 6-hydroxy-2-(1-methyl-1-phenylethyl)- can be attributed to its ability to interact with specific molecular targets:

  • Cardiotonic Mechanism : The enhancement of myocardial contractility may involve the modulation of calcium ion influx or phosphodiesterase inhibition.
  • MAO-B Inhibition : The selective binding to the MAO-B enzyme prevents the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.
  • Anticancer Mechanism : The cytotoxic effects are likely mediated through apoptosis induction and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Key Observations:

Position 6 Substitutions: Hydroxyl (target compound) vs. phenyl (PPD) vs. chlorine (6-chloro analog) significantly alter solubility and electronic properties.

Position 2 Substitutions : The 1-methyl-1-phenylethyl group in the target compound provides greater steric hindrance than smaller groups (e.g., methyl in Emorfazone or phenyl in 6-chloro-2-phenyl analog). This may reduce metabolic degradation but limit membrane permeability .

Solubility and Physicochemical Properties

  • PPD exhibits solubility ranging from 0.12 mg/mL (water) to 145 mg/mL (DMSO) at 293.2–313.2 K .
  • The 6-OH group in the target compound is expected to enhance water solubility compared to PPD’s phenyl group. However, the bulky 2-substituent may counteract this by increasing hydrophobicity.

Anti-Inflammatory and Analgesic Effects

  • Emorfazone (4-ethoxy-2-methyl-5-morpholino derivative) is clinically used for pain management, with a mechanism linked to prostaglandin synthesis inhibition .
  • 6-[4-(2-Fluorophenyl)piperazinyl]-3(2H)-pyridazinone derivatives show superior analgesic activity to acetyl salicylic acid, attributed to piperazine-linked receptor interactions .

Cardiotonic Activity

  • PPD (6-phenyl derivative) acts as a cardiotonic agent via phosphodiesterase-III inhibition, increasing cAMP levels . The target compound’s 6-OH group could modulate this pathway differently.

Anticancer Potential

  • Pyridazinones with 3(2H)-substitutions exhibit cytotoxic effects against cancer cells (e.g., HCT116 colon carcinoma) . The target compound’s bulky substituent may influence apoptosis pathways or drug resistance profiles.

Q & A

Q. What are the recommended synthetic pathways for 3(2H)-pyridazinone derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyridazinone derivatives typically involves cyclocondensation reactions or functionalization of pre-existing pyridazinone scaffolds. For example, substituted pyridazinones can be synthesized via nucleophilic substitution or coupling reactions using intermediates like hydrazines and diketones. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For instance, refluxing in ethanol or acetonitrile under inert atmospheres improves yields, as seen in studies synthesizing analogs with anti-inflammatory activity . Melting points (e.g., 201–204°C) and spectroscopic data (e.g., IR for carbonyl groups at ~1650 cm⁻¹) are key indicators of purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing 3(2H)-pyridazinone derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions and detecting hydrogen bonding (e.g., hydroxyl protons at δ 10–12 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for analogs like 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and monitors reaction progress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 3(2H)-pyridazinone derivatives?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., hydroxy, phenyl, or alkyl groups) and comparative assays. For example:
  • Hydroxy Group at C6 : Enhances hydrogen-bonding interactions with biological targets, as observed in antiplatelet activity studies .
  • Bulky Substituents at C2 (e.g., 1-methyl-1-phenylethyl): Improve lipophilicity and membrane permeability, critical for CNS-targeted compounds .
    Use dose-response curves and molecular docking to correlate structural features with activity (e.g., IC₅₀ values for enzyme inhibition) .

Q. What computational approaches are suitable for modeling the interaction of 3(2H)-pyridazinones with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Dynamics (MD) Simulations : Analyze binding stability in enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • AI-Driven Tools : Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for predictive synthesis optimization .

Q. How can researchers address contradictions in reported biological data for pyridazinone derivatives?

  • Methodological Answer : Discrepancies (e.g., variable anti-inflammatory potency across analogs) may arise from assay conditions or compound stability. Mitigation strategies include:
  • Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and controls .
  • Stability Studies : Monitor degradation under physiological pH and temperature via HPLC .
  • Meta-Analysis : Cross-reference data from pharmacological reviews and adjust for substituent-specific effects .

Q. What experimental and computational methods are recommended for analyzing crystallographic and Hirshfeld surface data of pyridazinone derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and quantify packing efficiency .
  • Hirshfeld Surface Analysis : Visualize close contacts (e.g., red spots for hydrogen bonds) and calculate interaction percentages (e.g., 20% H-bond contribution) using CrystalExplorer .
  • Powder X-ray Diffraction (PXRD) : Confirm phase purity and crystallinity for material science applications .

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